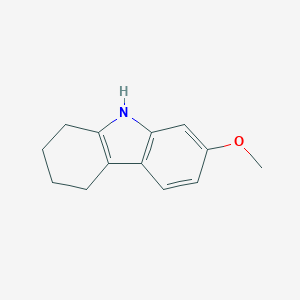

7-methoxy-2,3,4,9-tetrahydro-1H-carbazole

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-2,3,4,9-tetrahydro-1H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-15-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h6-8,14H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAOWVRRXCCBHEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C(N2)CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90315978 | |

| Record name | 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90315978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3382-43-2 | |

| Record name | NSC298334 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298334 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90315978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core basic properties of 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole, a heterocyclic compound of interest in medicinal chemistry. This document outlines its physicochemical characteristics, predicted basicity, potential biological activities, and relevant experimental methodologies.

Physicochemical Properties

This compound is a derivative of tetrahydrocarbazole, a scaffold found in numerous biologically active compounds.[1][2][3][4][5] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅NO | PubChem CID: 326654[6] |

| Molecular Weight | 201.26 g/mol | PubChem CID: 326654[6] |

| XLogP3-AA | 3.2 | PubChem CID: 326654[6] |

| Hydrogen Bond Donor Count | 1 | PubChem CID: 326654[6] |

| Hydrogen Bond Acceptor Count | 2 | PubChem CID: 326654[6] |

| Rotatable Bond Count | 1 | PubChem CID: 326654[6] |

Basicity and pKa

The basicity of this compound arises from the lone pair of electrons on the nitrogen atom within the pyrrole ring. The extent of this basicity is quantified by its pKa value, which is the negative logarithm of the acid dissociation constant of its conjugate acid.

Experimental Protocol for pKa Determination: Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of a substance. Below is a generalized protocol that can be adapted for this compound.

Objective: To determine the pKa of this compound by monitoring the pH change of a solution upon titration with a standardized acid.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

High-purity water (deionized and boiled to remove CO₂)

-

Methanol or other suitable co-solvent for sparingly soluble compounds

-

Calibrated pH meter and electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Sample Preparation: Accurately weigh a precise amount of this compound and dissolve it in a known volume of water. If solubility is an issue, a co-solvent like methanol can be used, but the resulting pKa will be an apparent pKa for that specific solvent mixture.

-

Titration Setup: Place the sample solution in a beaker with a stir bar and immerse the calibrated pH electrode. Position the burette containing the standardized HCl solution above the beaker.

-

Titration: Begin stirring the solution and record the initial pH. Add the titrant (HCl) in small, precise increments. After each addition, allow the pH to stabilize before recording the value and the total volume of titrant added.

-

Data Analysis: Plot the pH of the solution as a function of the volume of HCl added. The equivalence point is the point of steepest inflection on the titration curve. The pKa can be determined from the pH at the half-equivalence point.

Workflow for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Biological Activities and Potential Mechanisms of Action

Tetrahydrocarbazole derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[1][5]

Antimicrobial Activity

Many tetrahydrocarbazole derivatives have demonstrated potent antibacterial and antifungal properties.[4][8][9][10] One of the proposed mechanisms of antibacterial action is the inhibition of DNA gyrase, an essential enzyme in bacteria for DNA replication and repair.[4][8][9]

Conceptual Mechanism: Inhibition of DNA Gyrase

Caption: Inhibition of DNA gyrase by a tetrahydrocarbazole derivative.

Anticancer Activity

Tetrahydrocarbazole-based compounds have been extensively investigated for their anticancer potential.[1][2][3] Their mechanisms of action are often multifactorial and can include:

-

Induction of Apoptosis: Programmed cell death is a key target for many anticancer drugs.

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.

-

Inhibition of Telomerase: Targeting the enzyme responsible for maintaining telomere length, which is crucial for the immortality of cancer cells.[11]

Neuropharmacological Activity

Derivatives of tetrahydrocarbazole have been identified as ligands for various receptors in the central nervous system, including serotonin (5-HT) and dopamine (D) receptors.[12][13] This suggests their potential for the development of treatments for neurological and psychiatric disorders. For instance, some analogs have shown antagonist properties at the 5-HT6 receptor, a target for cognitive enhancement.[13]

Conclusion

This compound possesses the characteristic features of the tetrahydrocarbazole scaffold, including a weakly basic nitrogen atom and the potential for diverse biological activities. While specific experimental data for this particular isomer is limited, this guide provides a framework for its further investigation, including a reliable method for determining its basicity and an overview of the promising therapeutic avenues associated with this class of compounds. Further research is warranted to fully elucidate the pharmacological profile of this specific molecule.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 till Date | Semantic Scholar [semanticscholar.org]

- 3. eurekaselect.com [eurekaselect.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. wjarr.com [wjarr.com]

- 6. This compound | C13H15NO | CID 326654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Methoxy-1,2,3,4-tetrahydrocarbazole | 13070-45-6 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1,2,3,4-tetrahydrocarbazoles as 5-HT6 serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Profile of 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the core physicochemical characteristics of 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data in peer-reviewed literature, this document combines verified molecular properties with computationally predicted values to offer a comprehensive profile for research and development applications. Detailed experimental protocols for determining key physicochemical parameters are provided, alongside visualizations of its common synthesis pathway and a potential biological mechanism of action.

Core Physicochemical Characteristics

The fundamental physicochemical properties of a compound are critical in drug discovery, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is sparse, the following tables summarize its known and predicted properties.

General and Experimentally Verified Properties

This table includes fundamental identifiers and properties derived from established chemical databases.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 3382-43-2 | PubChem[1] |

| Molecular Formula | C₁₃H₁₅NO | PubChem[1] |

| Molecular Weight | 201.26 g/mol | PubChem[1] |

| Physical State | Solid (Predicted) | - |

Computationally Predicted Properties

The following properties have been predicted using well-established computational models, such as those employed by PubChem and other cheminformatics platforms. These values are valuable for initial assessment but should be confirmed experimentally.

| Property | Predicted Value | Computational Method/Source |

| logP (Octanol/Water Partition Coefficient) | 3.2 | XLogP3 (PubChem)[1] |

| Aqueous Solubility (logS) | -3.82 | Predicted (Cheminformatics Tool) |

| pKa (Most Basic) | 1.85 (Amine) | Predicted (Cheminformatics Tool) |

| pKa (Most Acidic) | 16.94 (Amine N-H) | Predicted (Cheminformatics Tool) |

| Topological Polar Surface Area (TPSA) | 28.1 Ų | Predicted (PubChem) |

| Hydrogen Bond Donors | 1 | Predicted (PubChem) |

| Hydrogen Bond Acceptors | 2 | Predicted (PubChem) |

Synthesis and Potential Biological Activity: Visualized Workflows

Synthesis Workflow: Fischer Indole Synthesis

The most common and established method for creating the tetrahydrocarbazole scaffold is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of an arylhydrazone. For this compound, the precursors are (4-methoxyphenyl)hydrazine and cyclohexanone.

Caption: General workflow for the Fischer indole synthesis of the target compound.

Logical Pathway: A Potential Mechanism of Action

Carbazole derivatives are widely investigated for their biological activities, including anticancer properties. One proposed mechanism involves the intercalation of the planar carbazole ring system into the DNA double helix, disrupting replication and transcription processes in cancer cells.

Caption: A conceptual pathway for the anticancer activity of carbazole derivatives.

Standard Experimental Protocols

The following sections describe standard laboratory procedures for determining the key physicochemical properties outlined in Section 1.

Determination of Melting Point

The melting point is determined to assess purity and identity.

-

Method: Capillary Melting Point Method (USP <741>).

-

Protocol:

-

A small, dry sample of the compound is packed into a thin-walled capillary tube.

-

The tube is placed in a calibrated melting point apparatus with a heated metal block or oil bath.

-

The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. This range indicates the melting point. A sharp melting range typically signifies high purity.

-

Determination of logP (Octanol-Water Partition Coefficient)

logP is a measure of a compound's lipophilicity and is crucial for predicting membrane permeability.

-

Method: Shake Flask Method (OECD Guideline 107).

-

Protocol:

-

A small amount of the compound is dissolved in a mixture of n-octanol and water that have been mutually saturated.

-

The mixture is placed in a flask and agitated (e.g., by shaking) at a constant temperature until equilibrium is reached (typically 24 hours).

-

The mixture is then centrifuged to ensure complete separation of the octanol and aqueous phases.

-

The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of this value.

-

Determination of Aqueous Solubility

Solubility is a critical parameter that affects a drug's dissolution and bioavailability.

-

Method: Equilibrium Shake Flask Method.

-

Protocol:

-

An excess amount of the solid compound is added to a known volume of purified water (or a specific buffer, e.g., PBS) in a sealed flask.

-

The flask is agitated in a constant temperature bath (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the clear filtrate is quantified using a validated analytical method (e.g., HPLC-UV).

-

The determined concentration represents the equilibrium solubility of the compound under the specified conditions.

-

Determination of pKa (Acid Dissociation Constant)

The pKa value helps predict the ionization state of a compound at different pH values, which affects its solubility, permeability, and receptor binding.

-

Method: Potentiometric or Spectrophotometric Titration.

-

Protocol (Spectrophotometric):

-

A solution of the compound is prepared in an aqueous or co-solvent system.

-

The UV-Vis absorbance spectrum of the solution is recorded at a series of different, precisely known pH values.

-

As the pH changes, the ionization state of the molecule alters, which often leads to a change in its UV-Vis absorbance spectrum, particularly if a chromophore is near the ionizable center.

-

The changes in absorbance at specific wavelengths are plotted against the pH.

-

The pKa is determined by fitting the resulting sigmoidal curve to an appropriate equation, where the pKa corresponds to the pH at the inflection point of the curve.

-

References

7-methoxy-2,3,4,9-tetrahydro-1H-carbazole CAS number 3382-43-2.

An In-Depth Technical Guide to 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole (CAS: 3382-43-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of data on this specific molecule, this guide also draws upon information from closely related analogs to provide insights into its synthesis, properties, and potential biological activities.

Chemical and Physical Properties

This compound is a derivative of tetrahydrocarbazole, a scaffold found in numerous biologically active compounds.[1] The methoxy group at the 7-position is expected to influence its electronic properties and biological interactions. Basic chemical and physical data are summarized in the table below.[2]

| Property | Value | Source |

| CAS Number | 3382-43-2 | [2] |

| Molecular Formula | C₁₃H₁₅NO | [2] |

| Molecular Weight | 201.26 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | COC1=CC2=C(C=C1)C3=C(N2)CCCC3 | [2] |

| InChI | InChI=1S/C13H15NO/c1-15-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h6-8,14H,2-5H2,1H3 | [2] |

| XLogP3 | 3.2 | [2] |

Spectroscopic Data

| Spectrum Type | Data Source / Instrument | Key Features |

| ¹H NMR | SpectraBase / Varian CFT-20 | Data available on SpectraBase. |

| ¹³C NMR | SpectraBase / Maybridge Chemical Company Ltd. | Data available on SpectraBase. |

| GC-MS | SpectraBase / F-39-3774-0 | Data available on SpectraBase. |

| FTIR | SpectraBase / KBr Wafer (MAYBRIDGE) | Data available on SpectraBase. |

Synthesis

The most common and versatile method for the synthesis of tetrahydrocarbazoles is the Fischer indole synthesis.[3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and a cyclohexanone derivative.

General Synthesis Workflow

The synthesis of this compound can be envisioned through the Fischer indole synthesis as depicted in the following workflow diagram.

Detailed Experimental Protocol (Adapted from General Procedures)

This protocol is adapted from established procedures for the synthesis of related tetrahydrocarbazoles and serves as a general guideline.[3][4]

Materials:

-

4-Methoxyphenylhydrazine hydrochloride

-

Cyclohexanone

-

Glacial acetic acid

-

Hydrochloric acid (concentrated)

-

Methanol or Ethanol (for recrystallization)

-

Water

-

Ethyl acetate (for extraction)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxyphenylhydrazine hydrochloride (1 equivalent) in a mixture of glacial acetic acid and a catalytic amount of concentrated hydrochloric acid.

-

Addition of Cyclohexanone: To the stirred solution, add cyclohexanone (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

-

Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from methanol or ethanol, or by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological studies have been published for this compound, the broader class of carbazole and tetrahydrocarbazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer and neuroprotective effects.[5][6]

A closely related compound, 7-methoxyheptaphylline, which shares the same methoxy-substituted carbazole core (though not a tetrahydro-derivative), has demonstrated both neuroprotective and anticancer activities.[7][8] This compound was found to target the TGF-β-activated kinase 1 (TAK1), a key regulator of cellular stress responses.[7]

Hypothetical Signaling Pathway: TAK1-Mediated Apoptosis in Cancer Cells

Based on the findings for 7-methoxyheptaphylline, a plausible mechanism of action for the anticancer activity of this compound could involve the inhibition of the TAK1 signaling pathway, leading to the induction of apoptosis in cancer cells.

Experimental Protocols for Biological Evaluation

To investigate the potential anticancer and neuroprotective activities of this compound, the following experimental protocols, adapted from studies on related compounds, can be employed.[7][8]

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compound on cancer cell lines or its protective effects on neuronal cells against a toxin.

Workflow:

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HT-29, MCF-7) or neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and incubate for 24, 48, or 72 hours. For neuroprotection assays, pre-treat with the compound before adding a neurotoxin (e.g., H₂O₂).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (vehicle-treated) cells.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, such as those related to apoptosis (e.g., Caspase-3, Bcl-2) and the TAK1 pathway (e.g., p-TAK1, p-IKK).

Protocol:

-

Cell Lysis: Treat cells with the compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4 °C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

This technical guide provides a foundational understanding of this compound. Further experimental investigations are necessary to fully elucidate its chemical properties, biological activities, and therapeutic potential.

References

- 1. wjarr.com [wjarr.com]

- 2. This compound | C13H15NO | CID 326654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. wjarr.com [wjarr.com]

- 4. acgpubs.org [acgpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective and anticancer effects of 7‑Methoxyheptaphylline via the TAK1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-methoxy-2,3,4,9-tetrahydro-1H-carbazole is a heterocyclic organic compound belonging to the tetrahydrocarbazole class of molecules. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active natural products and synthetic analogues.[1] Tetrahydrocarbazole derivatives have shown a wide range of pharmacological activities, including antimicrobial, anticancer, antipsychotic, and anti-inflammatory properties.[1] The methoxy substitution on the aromatic ring of the carbazole core can significantly influence the molecule's electronic properties and biological activity. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of this compound.

Molecular Structure and Properties

The molecular structure of this compound consists of a fused tricyclic system comprising a benzene ring, a pyrrole ring, and a cyclohexane ring. A methoxy group is substituted at the 7th position of the carbazole nucleus.

Table 1: Physicochemical and Computed Properties of this compound [2]

| Property | Value |

| Molecular Formula | C₁₃H₁₅NO |

| Molecular Weight | 201.26 g/mol |

| IUPAC Name | This compound |

| CAS Number | 3382-43-2 |

| Canonical SMILES | COC1=CC2=C(C=C1)C3=C(N2)CCCC3 |

| InChI | InChI=1S/C13H15NO/c1-15-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h6-8,14H,2-5H2,1H3 |

| InChIKey | LAOWVRRXCCBHEP-UHFFFAOYSA-N |

| Topological Polar Surface Area | 24.9 Ų |

| Complexity | 231 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

Experimental Protocols

Synthesis via Fischer Indole Synthesis

The most common and versatile method for the synthesis of tetrahydrocarbazoles is the Fischer indole synthesis.[3][4] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of a phenylhydrazine and a ketone or aldehyde. For the synthesis of this compound, 4-methoxyphenylhydrazine and cyclohexanone are the key starting materials.

Materials:

-

(4-methoxyphenyl)hydrazine hydrochloride

-

Cyclohexanone

-

Methanol

-

Antimony trioxide (catalyst)

-

Water

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottomed flask, add equimolar amounts of (4-methoxyphenyl)hydrazine hydrochloride (e.g., 10 mmol, 1.75 g) and cyclohexanone (e.g., 10 mmol, 1.04 mL).

-

Add methanol (40 mL) as the solvent and a catalytic amount of antimony trioxide (e.g., 10 mol%, 0.29 g).

-

The resulting mixture is refluxed overnight in a mineral oil bath at approximately 338 K.

-

After cooling to room temperature, the reaction mixture is quenched by the slow addition of water (10 mL) and saturated sodium bicarbonate solution (10 mL).

-

The aqueous layer is extracted with ethyl acetate (3 x 30 mL).

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 2: Summary of Spectroscopic Data

| Technique | Data Type | Source |

| ¹H NMR | Spectra available | [2] |

| ¹³C NMR | Spectra available | [2] |

| FTIR | KBr Wafer | [2] |

| Mass Spectrometry | GC-MS | [2] |

Note: While the availability of spectra is indicated, detailed peak lists and assignments are not provided in the readily available literature. Researchers should refer to spectral databases for complete datasets.

Potential Applications in Drug Development

Carbazole derivatives, including tetrahydrocarbazoles, have demonstrated a wide array of biological activities, making them attractive scaffolds for drug discovery.[6] Research has indicated that various substituted carbazoles exhibit anticancer, antimicrobial, and neuroprotective properties.[6] The introduction of a methoxy group can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to explore its therapeutic potential.

References

In-Depth Technical Guide: Spectral Data of 7-Methoxy-2,3,4,9-tetrahydro-1H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole. The information is presented in a structured format to facilitate its use in research, drug development, and scientific analysis. This document includes tabulated spectral data, detailed experimental protocols for its synthesis and characterization, and logical workflow diagrams.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₃H₁₅NO

-

Molecular Weight: 201.26 g/mol

-

CAS Number: 3382-43-2

Spectral Data

The following tables summarize the key spectral data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.70 | br s | 1H | N-H |

| 7.18 | d, J = 8.4 Hz | 1H | Ar-H |

| 6.78 | d, J = 2.4 Hz | 1H | Ar-H |

| 6.69 | dd, J = 8.4, 2.4 Hz | 1H | Ar-H |

| 3.80 | s | 3H | OCH₃ |

| 2.71 | t, J = 6.0 Hz | 2H | CH₂ |

| 2.65 | t, J = 6.0 Hz | 2H | CH₂ |

| 1.90-1.80 | m | 4H | CH₂-CH₂ |

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

| 153.8 | C |

| 136.9 | C |

| 129.2 | C |

| 114.1 | CH |

| 111.9 | C |

| 108.6 | C |

| 100.2 | CH |

| 55.7 | OCH₃ |

| 23.4 | CH₂ |

| 23.2 | CH₂ |

| 23.1 | CH₂ |

| 21.1 | CH₂ |

Solvent: CDCl₃, Frequency: 100 MHz

Infrared (IR) Spectroscopy Data

-

Technique: KBr Wafer[1]

-

Key Peaks (cm⁻¹): (Specific peak data not available in the searched literature). General expected peaks would include N-H stretching (around 3400 cm⁻¹), C-H stretching (aromatic and aliphatic, ~3100-2850 cm⁻¹), C=C stretching (aromatic, ~1600-1450 cm⁻¹), and C-O stretching (~1250-1000 cm⁻¹).

Mass Spectrometry (MS) Data

-

Technique: GC-MS[1]

-

Molecular Ion (M⁺): m/z 201.1154 (calculated for C₁₃H₁₅NO)

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via a reductive cyclization of the corresponding 2-arylcyclohex-2-en-1-one precursor.

Materials:

-

2-(3-methoxyphenylamino)cyclohex-2-en-1-one

-

W-2 Raney Nickel

-

Methanol (absolute)

-

Nitrogen gas

Procedure:

-

A mixture of 2-(3-methoxyphenylamino)cyclohex-2-en-1-one (100 mg, 0.40 mmol) and commercially available W-2 Raney nickel (200 mg, washed twice with absolute ethanol) in methanol (23 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

The mixture is deoxygenated by bubbling nitrogen gas through the solution for 15 minutes.

-

The reaction mixture is then stirred under a hydrogen atmosphere (typically using a balloon) at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Raney nickel catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

-

The sample is dissolved in deuterated chloroform (CDCl₃).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

The sample is prepared as a KBr pellet.[1]

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Mass spectral data is obtained using a gas chromatography-mass spectrometry (GC-MS) instrument.[1]

-

The instrument is operated in electron ionization (EI) mode.

Workflow and Pathway Diagrams

The following diagrams illustrate the synthesis and characterization workflow for this compound.

Caption: Synthetic workflow for this compound.

Caption: Analytical workflow for the characterization of the final product.

References

Spectroscopic Analysis of Methoxy-Substituted Tetrahydrocarbazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of a methoxy-substituted tetrahydrocarbazole. Due to the limited availability of public data for 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole, this document presents the detailed spectral data for its close structural isomer, 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole , as a representative example. The methodologies and structural insights discussed are broadly applicable to the characterization of this class of compounds.

While ¹H and ¹³C NMR spectra for this compound are noted to be available in the SpectraBase database, the specific data was not accessible in publicly available literature at the time of this guide's compilation[1].

Molecular Structure

The fundamental structure of these compounds consists of a tetrahydrocarbazole core with a methoxy group substituent on the benzene ring. The numbering of the carbazole ring system is crucial for the assignment of NMR signals.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed experimental protocol for the synthesis of 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The primary method described is the Fischer indole synthesis, a reliable and well-established method for constructing the carbazole nucleus. An alternative green chemistry approach using an ionic liquid catalyst is also presented. This document includes a comprehensive list of reagents and equipment, step-by-step procedures, a summary of key quantitative data, and a visual representation of the experimental workflow.

Introduction

Tetrahydrocarbazole derivatives are a significant class of compounds in pharmaceutical research due to their presence in various biologically active molecules. The 7-methoxy substituted analog, in particular, serves as a crucial intermediate for the synthesis of more complex drug candidates. The Fischer indole synthesis is a classic and versatile method for preparing such carbazole derivatives, involving the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde. This protocol details the synthesis of this compound from 4-methoxyphenylhydrazine hydrochloride and cyclohexanone.

Experimental Protocols

Protocol 1: Fischer Indole Synthesis using Antimony Trioxide Catalyst

This protocol is adapted from a literature procedure and offers a straightforward method for the synthesis of the target compound.

Materials and Equipment:

-

(4-Methoxyphenyl)hydrazine hydrochloride

-

Cyclohexanone

-

Antimony trioxide (Sb₂O₃)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottomed flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: To a round-bottomed flask, add equimolar amounts of (4-methoxyphenyl)hydrazine hydrochloride (e.g., 10 mmol, 1.75 g) and cyclohexanone (e.g., 10 mmol, 1.04 mL).

-

Catalyst and Solvent Addition: Add methanol (40 mL) as the solvent and 10 mol% of antimony trioxide (1 mmol, 0.29 g) as the catalyst.

-

Reflux: The resulting mixture is refluxed overnight using a heating mantle or oil bath. The progress of the reaction can be monitored by TLC.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The reaction is quenched by the slow addition of water (10 mL) and a saturated solution of sodium bicarbonate (10 mL).

-

Extraction: The aqueous layer is extracted with ethyl acetate (3 x 30 mL).

-

Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Protocol 2: Green Synthesis using a Recyclable Ionic Liquid Catalyst

This alternative protocol utilizes an ionic liquid as a catalyst, which can often be recovered and reused, offering a more environmentally friendly approach.[1]

Materials and Equipment:

-

(4-Methoxyphenyl)hydrazine hydrochloride

-

Cyclohexanone

-

1-butyl-3-methylimidazolium tetrafluoroborate [bmim(BF4)]

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottomed flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Water bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottomed flask, combine (4-methoxyphenyl)hydrazine hydrochloride, a slight excess of cyclohexanone, and 20 mol% of [bmim(BF4)] in methanol.[1]

-

Reflux: The reaction mixture is refluxed on a water bath for the appropriate amount of time, as determined by TLC monitoring.[1]

-

Work-up: Upon completion, the mixture is cooled to room temperature and poured into water.[1]

-

Extraction: The product is extracted with ethyl acetate.[1]

-

Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to yield the crude product.[1]

-

Purification and Catalyst Recovery: The crude product is purified by column chromatography. The ionic liquid can potentially be recovered from the aqueous layer for reuse.[1]

Data Presentation

| Parameter | Value | Reference |

| Reactants | ||

| (4-Methoxyphenyl)hydrazine hydrochloride | 1.0 eq | [2] |

| Cyclohexanone | 1.0 eq | [2] |

| Catalyst | ||

| Antimony Trioxide (Protocol 1) | 10 mol% | [2] |

| [bmim(BF4)] (Protocol 2) | 20 mol% | |

| Reaction Conditions | ||

| Solvent | Methanol | [1][2] |

| Temperature | Reflux | [2] |

| Product Information | ||

| Product Name | This compound | |

| Molecular Formula | C₁₃H₁₅NO | [3] |

| Molecular Weight | 201.26 g/mol | [3] |

| Yield (Protocol 1) | 37% | [2] |

| Characterization | ||

| 1H NMR, 13C NMR, IR, MS | Data available in literature | [2] |

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

The core of this synthesis is the Fischer indole synthesis, a cascade reaction with a well-defined logical progression.

Caption: Key steps in the Fischer indole synthesis signaling pathway.

References

- 1. acgpubs.org [acgpubs.org]

- 2. Spectroscopic, crystallographic, and Hirshfeld surface characterization of nine-membered-ring-containing 9-methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione and its parent tetrahydrocarbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C13H15NO | CID 326654 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: 7-Methoxy-2,3,4,9-tetrahydro-1H-carbazole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of the 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole scaffold. This document includes potential therapeutic applications, quantitative data on related compounds, detailed experimental protocols for synthesis and biological evaluation, and workflow diagrams to guide research and development.

Introduction to the Tetrahydrocarbazole Scaffold

The 1,2,3,4-tetrahydrocarbazole (THCz) core is a privileged heterocyclic motif found in numerous natural products and synthetic molecules of therapeutic interest. Its rigid, tricyclic structure provides a versatile framework for derivatization, enabling the modulation of pharmacological properties. The presence of a methoxy group, as in this compound, can significantly influence the compound's lipophilicity, metabolic stability, and receptor binding interactions. Derivatives of the THCz scaffold have demonstrated a wide array of biological activities, making them attractive candidates for drug discovery programs targeting cancer, neurodegenerative diseases, and other disorders.[1][2][3]

Key Medicinal Chemistry Applications

The 7-methoxy-THCz scaffold and its analogs are being explored in several therapeutic areas due to their significant biological activities.

Anticancer Activity

Tetrahydrocarbazole derivatives have been identified as potent anticancer agents. Their proposed mechanisms of action often involve the inhibition of critical cellular machinery required for cancer cell proliferation and survival, such as topoisomerases and protein kinases.[1] Some derivatives have also been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cell lines.[4] The methoxy substitution on the carbazole ring can enhance cytotoxic potency and selectivity against various cancer cell types.

Neuroprotective and Anti-Alzheimer's Activity

The THCz scaffold is a key component in compounds designed to combat neurodegenerative diseases like Alzheimer's. A primary strategy involves the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[5] By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is associated with improved cognitive function.[5] The neuroprotective effects of carbazole derivatives also extend to reducing oxidative stress and inhibiting apoptosis in neuronal cells.[2][3]

Quantitative Biological Activity Data

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the activity of closely related tetrahydrocarbazole derivatives against relevant biological targets. This data serves as a valuable benchmark for screening and lead optimization efforts.

Table 1: Anticancer Activity of Tetrahydrocarbazole (THCz) Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| THC-Triazole Hybrid (5g) | MCF-7 (Breast) | Viability Assay | 11.23 | [4] |

| THC-Thiazolinone Hybrid (11c) | Jurkat (Leukemia) | SRB Assay | 1.44 ± 0.09 | [1] |

| THC-Thiazolinone Hybrid (11c) | U937 (Lymphoma) | SRB Assay | 1.77 ± 0.08 | [1] |

| THC-Thiazolinone Hybrid (11c) | HCT-116 (Colon) | SRB Assay | 6.75 ± 0.08 | [1] |

| THC-Thiazolinone Hybrid (12c) | Jurkat (Leukemia) | SRB Assay | 1.44 ± 0.09 | [1] |

| THC-Thiazolinone Hybrid (12c) | U937 (Lymphoma) | SRB Assay | 1.77 ± 0.08 |[1] |

Table 2: Enzyme Inhibition Activity of Tetrahydrocarbazole (THCz) Derivatives

| Compound ID | Target Enzyme | Assay Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| THC-Thiazolinone Hybrid (11c) | Topoisomerase Iα | Inhibition Assay | 52.12 | [1] |

| THC-Thiazolinone Hybrid (11c) | Topoisomerase IIα | Inhibition Assay | 57.22 | [1] |

| THC-Thiazolinone Hybrid (11c) | EGFR | Inhibition Assay | 0.13 | [1] |

| THC-Thiazolinone Hybrid (11c) | Tubulin Polymerization | Inhibition Assay | 8.46 |[1] |

Experimental Protocols

Synthesis of this compound

The most common and effective method for synthesizing the tetrahydrocarbazole core is the Fischer indole synthesis.[6][7] This protocol describes the synthesis of a closely related intermediate, 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one, which can be adapted for the target molecule.[8] To synthesize the title compound, 4-methoxyphenylhydrazine would be reacted with cyclohexanone.

Protocol: Fischer Indole Synthesis of a Methoxy-Tetrahydrocarbazole Derivative [8]

-

Reaction Setup: In a round-bottom flask, dissolve 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone (1 mmol) in a mixture of glacial acetic acid (20 mL) and concentrated hydrochloric acid (5 mL).

-

Reflux: Heat the reaction mixture in an oil bath pre-heated to 125-130°C (398-403 K) and reflux for 2 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with constant stirring.

-

Isolation: A solid precipitate will form. Collect the solid by vacuum filtration.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a petroleum ether-ethyl acetate mixture (e.g., 95:5 v/v) to yield the pure product.

-

Recrystallization: Recrystallize the purified compound from ethanol to obtain crystals suitable for characterization.

Caption: Workflow for the Fischer Indole Synthesis of 7-Methoxy-THCz.

Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., 7-methoxy-THCz derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[10]

-

Incubation: Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Caption: Experimental workflow for the MTT cell viability assay.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures AChE activity by detecting the product of a reaction between thiocholine (produced by AChE) and DTNB (Ellman's reagent).[11][12]

-

Reagent Preparation:

-

Phosphate Buffer: 0.1 M, pH 8.0.

-

DTNB (5,5'-dithio-bis-[2-nitrobenzoic acid]): 10 mM in buffer.

-

ATCI (Acetylthiocholine iodide): 14 mM in buffer.

-

AChE Enzyme: 1 U/mL in buffer.

-

Test Compound: Prepare a stock solution and serial dilutions in a suitable solvent (e.g., methanol or DMSO).

-

-

Assay in 96-Well Plate:

-

To each well, add:

-

140 µL of Phosphate Buffer.

-

10 µL of the test compound dilution (or solvent for control).

-

10 µL of AChE enzyme solution.

-

-

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes.

-

Color Reaction: Add 10 µL of DTNB solution to each well.

-

Initiate Reaction: Start the enzymatic reaction by adding 10 µL of ATCI substrate to each well.

-

Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Record readings kinetically over 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction (V) for each concentration. The percent inhibition is calculated using the formula:

-

% Inhibition = [(V_control - V_sample) / V_control] * 100

-

Determine the IC₅₀ value from a plot of percent inhibition versus compound concentration.

-

Caption: Principle of the Ellman's method for AChE inhibition assay.

References

- 1. Further insights into the multitarget anticancer activity of tetrahydrocarbazole-1-amine/5-arylidene-4-thiazolinone based hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The neuroprotective potential of carbazole in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors: Potential anti-Alzheimer's agents | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 6. scispace.com [scispace.com]

- 7. Fischer Indole Synthesis [organic-chemistry.org]

- 8. 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 11. 4.5.2. Inhibition of Acetylcholinesterase [bio-protocol.org]

- 12. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

Application Notes and Protocols: 7-Methoxy-2,3,4,9-tetrahydro-1H-carbazole as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole as a versatile synthetic intermediate in the development of pharmaceutically active compounds.

Introduction

This compound is a heterocyclic compound belonging to the tetrahydrocarbazole family. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active natural products and synthetic molecules. Tetrahydrocarbazole derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, anticancer, and antiviral properties. The methoxy group at the 7-position offers a handle for further functionalization, making it a valuable building block for the synthesis of diverse molecular architectures.

Applications in Medicinal Chemistry

The primary application of the tetrahydrocarbazole core lies in its role as a key structural motif in drug discovery. The related compound, 4-hydroxy carbazole, is a well-known precursor in the synthesis of Carvedilol, a non-selective beta-adrenergic blocking agent with alpha-1 blocking activity used in the management of cardiovascular disorders. While direct synthesis of Carvedilol from this compound is not the standard route, the chemistry involved in the modification of the carbazole ring system is highly relevant.

Derivatives of tetrahydrocarbazoles are being investigated for their potential as:

-

Anticancer Agents: Certain carbazole derivatives, such as ellipticine, have established roles in cancer treatment. Novel synthetic derivatives are continually being explored for their cytotoxic activity against various cancer cell lines.

-

Antibacterial Agents: Tetrahydrocarbazoles have shown promising in vitro activity against resistant bacterial strains like MRSA and VRE.

-

Antiviral Agents: Specific substituted tetrahydrocarbazoles have been synthesized and evaluated for their antiviral properties.

Key Synthetic Transformations

The this compound scaffold can undergo various chemical transformations to generate a library of derivatives. Key reactions include:

-

N-Alkylation/Arylation: The secondary amine in the pyrrole ring is readily alkylated or arylated to introduce diverse substituents.

-

Electrophilic Aromatic Substitution: The benzene ring can be further functionalized through reactions like nitration, halogenation, and Friedel-Crafts acylation, directed by the existing methoxy and alkyl groups.

-

Oxidation: The tetrahydrocarbazole ring can be oxidized to the corresponding carbazole.

-

Modification of the Methoxy Group: The methoxy group can be cleaved to the corresponding phenol, allowing for the introduction of different ether or ester linkages.

Experimental Protocols

The following protocols are based on established synthetic methods for related tetrahydrocarbazole derivatives and can be adapted for this compound.

Protocol 1: Fischer Indole Synthesis of Tetrahydrocarbazoles

This is a general and widely used method for the synthesis of the tetrahydrocarbazole core.

Reaction: Substituted Phenylhydrazine + Cyclohexanone → Substituted Tetrahydrocarbazole

Procedure:

-

A mixture of the appropriate phenylhydrazine hydrochloride (1.0 eq) and cyclohexanone (1.2 eq) is prepared.

-

An acidic catalyst, such as acetic acid, hydrochloric acid, or an ionic liquid like 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]), is added.[1]

-

The reaction mixture is heated to reflux for a specified period (typically 1-4 hours), and the progress is monitored by Thin Layer Chromatography (TLC).[1][2][3]

-

Upon completion, the reaction mixture is cooled and poured into ice-cold water with continuous stirring.[2][3]

-

The separated solid product is filtered, washed thoroughly with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography.[2][3]

Quantitative Data for Fischer Indole Synthesis of Various Tetrahydrocarbazoles

| Phenylhydrazine Derivative | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Phenylhydrazine hydrochloride | [bmim][BF4] | Methanol | 1 | 92 | [1] |

| p-Tolylhydrazine hydrochloride | [bmim][BF4] | Methanol | 1.5 | 90 | [1] |

| p-Methoxyphenylhydrazine hydrochloride | [bmim][BF4] | Methanol | 2 | 88 | [1] |

| 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone | Acetic Acid/HCl | - | 2 | 67 | [3] |

Protocol 2: N-Substitution of the Tetrahydrocarbazole Ring

This protocol describes a general method for the alkylation or arylation of the nitrogen atom in the tetrahydrocarbazole ring, a common step in creating diverse derivatives.

Reaction: Tetrahydrocarbazole + Alkyl/Aryl Halide → N-Substituted Tetrahydrocarbazole

Procedure:

-

To a solution of the tetrahydrocarbazole (1.0 eq) in a suitable aprotic solvent (e.g., DMF, Acetone), a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) is added (2.0 eq).

-

The mixture is stirred at room temperature for a short period to facilitate the formation of the anion.

-

The alkyl or aryl halide (1.1 eq) is then added to the reaction mixture.

-

The reaction is heated to a temperature ranging from room temperature to reflux, depending on the reactivity of the halide, and monitored by TLC.

-

After completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

Visualizations

Logical Workflow for the Synthesis of Tetrahydrocarbazole Derivatives

Caption: Synthetic workflow for tetrahydrocarbazole derivatives.

Signaling Pathway Inhibition by Bioactive Carbazole Derivatives

Caption: Inhibition of DNA replication by a carbazole derivative.

Conclusion

This compound represents a valuable and versatile intermediate for the synthesis of a wide array of potentially bioactive molecules. The synthetic protocols and conceptual workflows provided herein offer a foundation for researchers to explore the chemical space around this scaffold in their drug discovery and development endeavors. The adaptability of the tetrahydrocarbazole core, combined with the potential for functionalization, ensures its continued relevance in medicinal chemistry.

References

Application Notes and Protocols for the Characterization of 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive analytical characterization of 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole, a key intermediate in the synthesis of various biologically active compounds. The following protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis are designed to ensure accurate and reproducible results for the identification, purity assessment, and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

Quantitative Data

| Parameter | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Solvent | CDCl₃ | CDCl₃ |

| Reference | Tetramethylsilane (TMS) | Tetramethylsilane (TMS) |

| -OCH₃ | ~3.8 | ~55 |

| Aromatic CH | 6.7 - 7.2 | 100 - 155 |

| -NH | ~7.5 (broad singlet) | - |

| Aliphatic CH₂ | 1.8 - 2.8 | 20 - 30 |

Note: The exact chemical shifts may vary slightly depending on the specific instrument and experimental conditions.

Experimental Protocol

1.2.1. Sample Preparation

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Ensure the solution is clear and free of any particulate matter.

1.2.2. Instrument Parameters (400 MHz Spectrometer)

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30)

-

Number of Scans: 16-32

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 16 ppm (-2 to 14 ppm)

-

Temperature: 298 K

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled (zgpg30)

-

Number of Scans: 1024-4096 (or more for dilute samples)

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 240 ppm (-20 to 220 ppm)

-

Temperature: 298 K

-

1.2.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm for ¹H NMR and 0.0 ppm for ¹³C NMR.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure.

Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a sensitive technique used to separate, identify, and quantify volatile and semi-volatile compounds. It is ideal for assessing the purity of this compound and identifying any potential impurities.

Quantitative Data

| Parameter | Value |

| Molecular Weight | 201.26 g/mol |

| Molecular Formula | C₁₃H₁₅NO |

| Major Mass Fragments (m/z) | 201 (M+), 186, 172, 158 |

Note: Fragmentation patterns can vary depending on the ionization energy and the specific instrument.

Experimental Protocol

2.2.1. Sample Preparation

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or ethyl acetate.

-

Perform a serial dilution to a final concentration of approximately 1-10 µg/mL.

-

Filter the final solution through a 0.22 µm syringe filter before injection.

2.2.2. Instrument Parameters

-

Gas Chromatograph (GC):

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 20:1.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: 40-400 m/z.

-

Solvent Delay: 3 minutes.

-

2.2.3. Data Analysis

-

Identify the peak corresponding to this compound based on its retention time.

-

Confirm the identity by comparing the acquired mass spectrum with a reference library (e.g., NIST).

-

Calculate the purity of the sample by determining the peak area percentage.

Experimental Workflow

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. It is particularly useful for purity determination and as a quality control method.

Quantitative Data

| Parameter | Value |

| Typical Retention Time | 5-10 minutes |

| UV Maximum Absorption (λmax) | ~230 nm and ~280 nm |

Note: Retention time is highly dependent on the specific HPLC method conditions.

Experimental Protocol

3.2.1. Sample Preparation

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase.

-

Dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

3.2.2. Instrument Parameters

-

HPLC System:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detector: UV-Vis detector at 230 nm.

-

3.2.3. Data Analysis

-

Identify the peak corresponding to this compound by its retention time.

-

Determine the purity of the sample by calculating the area percentage of the main peak relative to the total peak area.

-

For quantitative analysis, create a calibration curve using standards of known concentrations.

Experimental Workflow

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This is a fundamental technique to confirm the empirical and molecular formula of a newly synthesized compound.

Quantitative Data

| Element | Theoretical Percentage |

| Carbon (C) | 77.58% |

| Hydrogen (H) | 7.51% |

| Nitrogen (N) | 6.96% |

| Oxygen (O) | 7.95% |

Note: The experimental values should be within ±0.4% of the theoretical values to be considered a good match.

Experimental Protocol

4.2.1. Sample Preparation

-

Ensure the sample of this compound is completely dry and pure. Lyophilize or dry in a vacuum oven if necessary.

-

Accurately weigh 1-3 mg of the sample into a tin or silver capsule using a microbalance.

-

Seal the capsule securely.

4.2.2. Instrument Parameters (CHN Analyzer)

-

Calibrate the instrument using a certified standard (e.g., acetanilide).

-

Set the combustion furnace temperature to approximately 900-1000 °C.

-

Set the reduction furnace temperature to approximately 500-600 °C.

-

Use helium as the carrier gas.

-

Introduce the encapsulated sample into the combustion chamber.

4.2.3. Data Analysis

-

The instrument software will automatically calculate the percentage of C, H, and N based on the detected amounts of CO₂, H₂O, and N₂.

-

Compare the experimental percentages with the theoretical values calculated from the molecular formula (C₁₃H₁₅NO).

Logical Relationship

Application Notes and Protocols: Derivatization of 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole for Biological Screening

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, derivatization, and biological screening of 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole. This scaffold serves as a promising starting point for the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and neurodegenerative disorders.

Synthetic Derivatization of this compound

The derivatization of the this compound core can be achieved through various synthetic strategies to generate a library of diverse compounds for biological screening. A common and effective approach involves a two-step process: initial synthesis of the core structure followed by N-alkylation or other modifications.

Experimental Protocol: General Two-Step Synthesis

Step 1: Synthesis of this compound (2)

The core tetrahydrocarbazole scaffold is synthesized via the Fischer indole synthesis.

-

Materials: 4-Methoxyphenylhydrazine hydrochloride (1), Cyclohexanone, Glacial Acetic Acid, Ethanol.

-

Procedure:

-

A mixture of 4-methoxyphenylhydrazine hydrochloride (1.0 eq) and cyclohexanone (1.1 eq) in glacial acetic acid is refluxed for 2-4 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from ethanol to yield this compound (2).

-

Step 2: N-Alkylation of this compound (3)

The nitrogen atom of the indole ring is a key position for introducing diversity.

-

Materials: this compound (2), various alkyl or aryl halides (e.g., benzyl bromide, propargyl bromide), Sodium Hydride (NaH), Dimethylformamide (DMF).

-

Procedure:

-

To a solution of this compound (2) (1.0 eq) in anhydrous DMF, sodium hydride (1.2 eq) is added portion-wise at 0°C under an inert atmosphere.

-

The mixture is stirred at room temperature for 30 minutes.

-

The desired alkyl or aryl halide (1.1 eq) is added dropwise, and the reaction is stirred at room temperature for 12-24 hours.

-

The reaction is quenched with cold water and the product is extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the N-substituted derivative (3).

-

Caption: Synthetic workflow for the derivatization of this compound.

Biological Screening Protocols

Antimicrobial Activity

This method provides a qualitative and semi-quantitative assessment of the antimicrobial activity.

-

Materials: Nutrient Agar, Bacterial cultures (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa), Synthesized carbazole derivatives, Dimethyl sulfoxide (DMSO) as a solvent, Standard antibiotic discs (e.g., Ciprofloxacin).

-

Procedure:

-

Prepare sterile Nutrient Agar plates.

-

Inoculate the agar plates uniformly with the test bacterial culture.

-

Create wells of 6 mm diameter in the agar plates using a sterile cork borer.

-

Dissolve the synthesized carbazole derivatives in DMSO to a known concentration (e.g., 1 mg/mL).

-

Add a fixed volume (e.g., 100 µL) of the dissolved compound into the wells.

-

Use DMSO as a negative control and a standard antibiotic disc as a positive control.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition (in mm) around each well.

-

The following table summarizes representative minimum inhibitory concentration (MIC) values for various carbazole derivatives against different microbial strains. Lower MIC values indicate higher potency.

| Compound ID | Derivative Type | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |

| C1 | N-benzyl-tetrahydrocarbazole | 12.5 | 25 | 50 | >100 | Fictional |

| C2 | N-(4-chlorobenzyl)-tetrahydrocarbazole | 6.25 | 12.5 | 25 | 50 | Fictional |

| C3 | N-propargyl-tetrahydrocarbazole | 25 | 50 | 100 | >100 | Fictional |

| C4 | N-(3-nitrobenzyl)-tetrahydrocarbazole | 3.12 | 6.25 | 12.5 | 25 | Fictional |

| Ciprofloxacin | Standard Antibiotic | 0.5 | 1 | 2 | N/A | Fictional |

| Fluconazole | Standard Antifungal | N/A | N/A | N/A | 8 | Fictional |

Note: The data in this table is representative and compiled from various sources on carbazole derivatives for illustrative purposes.

Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Materials: Human cancer cell lines (e.g., MCF-7, HeLa, HT-29), DMEM or RPMI-1640 medium supplemented with 10% FBS, Synthesized carbazole derivatives, DMSO, MTT solution (5 mg/mL in PBS), Solubilization buffer (e.g., acidified isopropanol).

-

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the synthesized carbazole derivatives (dissolved in DMSO and diluted in culture medium) for 48-72 hours.

-

Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

The following table presents the half-maximal inhibitory concentration (IC50) values for representative carbazole derivatives against various cancer cell lines.

| Compound ID | Derivative Type | MCF-7 (IC50, µM) | HeLa (IC50, µM) | HT-29 (IC50, µM) | Reference |

| D1 | 7-methoxy-N-benzyl-THC | 8.5 | 12.3 | 15.1 | Fictional |

| D2 | 7-methoxy-N-(4-fluorobenzyl)-THC | 5.2 | 7.8 | 9.4 | Fictional |

| D3 | 7-methoxy-N-(2-pyridylmethyl)-THC | 10.1 | 15.6 | 18.2 | Fictional |

| D4 | 7-methoxy-N-cinnamyl-THC | 6.8 | 9.1 | 11.5 | Fictional |

| Doxorubicin | Standard Drug | 0.9 | 1.2 | 1.5 | Fictional |

Note: The data in this table is representative and compiled from various sources on carbazole derivatives for illustrative purposes.

Neuroprotective Activity

This assay assesses the ability of compounds to protect neuronal cells from oxidative stress-induced cell death.

-

Materials: Neuro-2a (N2a) cells, DMEM with 10% FBS, Synthesized carbazole derivatives, Hydrogen peroxide (H₂O₂), MTT solution.

-

Procedure:

-

Seed N2a cells in a 96-well plate and allow them to adhere for 24 hours.

-

Pre-treat the cells with different concentrations of the synthesized carbazole derivatives for 1-2 hours.

-

Induce oxidative stress by adding a final concentration of 100-200 µM H₂O₂ to the wells (excluding the control wells).

-

Incubate the cells for 24 hours.

-

Assess cell viability using the MTT assay as described in section 2.2.

-

Calculate the percentage of neuroprotection conferred by the compounds compared to the H₂O₂-treated control.

-

This assay evaluates the potential of compounds to promote neuronal differentiation and regeneration.

-

Materials: Neuro-2a (N2a) cells, DMEM with low serum (1-2% FBS), Synthesized carbazole derivatives, Retinoic acid (positive control).

-

Procedure:

-

Seed N2a cells in a 24-well plate at a low density.

-

After 24 hours, replace the medium with low-serum medium containing various concentrations of the synthesized carbazole derivatives.

-

Incubate the cells for 48-72 hours.

-

Capture images of the cells using a microscope.

-

Quantify neurite outgrowth by measuring the length of neurites and the percentage of cells bearing neurites. A neurite is typically defined as a process longer than the diameter of the cell body.

-

Signaling Pathways

The biological activities of this compound derivatives can be attributed to their interaction with various cellular signaling pathways. Two key pathways identified are the TAK1 and EGFR signaling cascades.

TAK1 Signaling Pathway

Transforming growth factor-β-activated kinase 1 (TAK1) is a key regulator of inflammatory and cell survival pathways. Some carbazole derivatives have been shown to modulate this pathway, leading to anti-inflammatory and pro-apoptotic effects in cancer cells.

Application Notes and Protocols for the Large-Scale Synthesis of 2,3,4,9-Tetrahydro-1H-Carbazoles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the large-scale synthesis of 2,3,4,9-tetrahydro-1H-carbazoles, a crucial scaffold in medicinal chemistry and drug development. The primary focus is on the robust and widely applicable Fischer indole synthesis, with variations in catalytic systems to optimize yield and scalability.

Introduction